m-PEG4-amine

Catalog No.
S536146
CAS No.
85030-56-4
M.F
C9H21NO4
M. Wt
207.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
m-PEG4-amine

CAS Number

85030-56-4

Product Name

m-PEG4-amine

IUPAC Name

2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethanamine

Molecular Formula

C9H21NO4

Molecular Weight

207.27 g/mol

InChI

InChI=1S/C9H21NO4/c1-11-4-5-13-8-9-14-7-6-12-3-2-10/h2-10H2,1H3

InChI Key

DQTQYVYXIOQYGN-UHFFFAOYSA-N

SMILES

COCCOCCOCCOCCN

Solubility

Soluble in DMSO

Synonyms

m-PEG4-amine

Canonical SMILES

COCCOCCOCCOCCN

Description

The exact mass of the compound 3,6,9,12-Tetraoxatridecylamine is 207.1471 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

M-Polyethylene Glycol 4-Aminobutyl (m-PEG4-amine) is a bifunctional polyethylene glycol derivative featuring a primary amine group. This compound is characterized by its hydrophilic nature, which enhances solubility in aqueous environments, making it particularly useful in bioconjugation applications. The general formula for m-PEG4-amine is C8H19N3O4\text{C}_8\text{H}_{19}\text{N}_3\text{O}_4, with a molecular weight of approximately 193.24 g/mol. Its structure allows for versatile chemical modifications, facilitating the conjugation of biomolecules such as proteins and nucleic acids.

  • Amine group: Primary amines, like the one potentially present in this molecule, can be mildly irritating to the skin and eyes.
  • Unknown effects: The combined effects of the amine group and the ether chain are unclear and require further investigation.
, primarily involving its amine group. Key reactions include:

  • Amine Reactivity: The primary amine can react with activated carboxyl groups (e.g., NHS esters) to form stable amide bonds. This reaction is commonly performed at physiological pH levels, optimizing efficiency and yield .
  • Crosslinking: M-PEG4-amine can serve as a crosslinker, reacting with other functional groups to create complex biomolecular structures. The reaction conditions can be adjusted to enhance selectivity and minimize side reactions .

M-PEG4-amine exhibits several biological activities due to its ability to form stable conjugates with biomolecules. Its hydrophilic properties improve the solubility and stability of conjugated drugs, enhancing their bioavailability. Additionally, the compound's biocompatibility makes it suitable for applications in drug delivery systems and therapeutic formulations.

The synthesis of m-PEG4-amine typically involves the following steps:

  • Starting Materials: The synthesis begins with commercially available polyethylene glycol derivatives.
  • Activation: The terminal hydroxyl groups of polyethylene glycol are activated using reagents such as carbodiimides or N-hydroxysuccinimide.
  • Amine Introduction: A primary amine is introduced to form the desired m-PEG4-amine product through amidation reactions.
  • Purification: The crude product is purified using precipitation or chromatography techniques to obtain high-purity m-PEG4-amine .

M-PEG4-amine has a wide range of applications, including:

  • Bioconjugation: Used extensively in the conjugation of proteins, peptides, and nucleic acids for research and therapeutic purposes.
  • Drug Delivery: Enhances the solubility and stability of drugs, facilitating their delivery in biological systems.
  • Diagnostic Imaging: Used in the development of imaging agents due to its ability to conjugate with various imaging modalities.

Interaction studies involving m-PEG4-amine focus on its reactivity with various biomolecules. These studies often assess how effectively m-PEG4-amine can form stable conjugates under physiological conditions, evaluating factors such as reaction kinetics and selectivity. For example, m-PEG4-amine has been shown to efficiently react with NHS esters at neutral pH, yielding stable amide bonds that are critical for forming bioconjugates .

Several compounds share structural similarities with m-PEG4-amine, each having unique properties and applications:

Compound NameStructure TypeUnique Features
Polyethylene Glycol 3-AminobutylBifunctional PEGShorter chain length; lower viscosity
Azide-Polyethylene Glycol 4-AminobutylBifunctional PEGContains azide group for click chemistry applications
Methoxy Polyethylene Glycol 4-AminobutylBifunctional PEGMethoxy end group reduces reactivity; enhances stability

M-PEG4-amine stands out due to its optimal balance between reactivity and solubility, making it particularly effective in bioconjugation applications compared to its counterparts.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

-1.3

Exact Mass

207.1471

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation]

Pictograms

Corrosive

Other CAS

85030-56-4

Dates

Modify: 2023-08-15
1: Pignatello R, Impallomeni G, Pistarà V, Cupri S, Graziano AC, Cardile V, Ballistreri A. New amphiphilic derivatives of poly(ethylene glycol) (PEG) as surface modifiers of colloidal drug carriers. III. Lipoamino acid conjugates with carboxy- and amino-PEG(5000) polymers. Mater Sci Eng C Mater Biol Appl. 2015 Jan;46:470-81. doi: 10.1016/j.msec.2014.10.054. Epub 2014 Oct 23. PubMed PMID: 25492012.
2: Rubio-Garcia J, Coppel Y, Lecante P, Mingotaud C, Chaudret B, Gauffre F, Kahn ML. One-step synthesis of metallic and metal oxide nanoparticles using amino-PEG oligomers as multi-purpose ligands: size and shape control, and quasi-universal solvent dispersibility. Chem Commun (Camb). 2011 Jan 21;47(3):988-90. doi: 10.1039/c0cc02615h. Epub 2010 Nov 26. PubMed PMID: 21113535.
3: Kitagawa F, Kubota K, Sueyoshi K, Otsuka K. One-step preparation of amino-PEG modified poly(methyl methacrylate) microchips for electrophoretic separation of biomolecules. J Pharm Biomed Anal. 2010 Dec 15;53(5):1272-7. doi: 10.1016/j.jpba.2010.07.008. Epub 2010 Aug 1. PubMed PMID: 20678876.
4: Yoshimoto K, Hoshino Y, Ishii T, Nagasaki Y. Binding enhancement of antigen-functionalized PEGylated gold nanoparticles onto antibody-immobilized surface by increasing the functionalized antigen using alpha-sulfanyl-omega-amino-PEG. Chem Commun (Camb). 2008 Nov 14;(42):5369-71. doi: 10.1039/b811818c. Epub 2008 Sep 16. PubMed PMID: 18985213.

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